molecular formula C27H27BrN2O3 B11642342 9-Bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11642342
M. Wt: 507.4 g/mol
InChI Key: WUTQZPUVBCBFEO-UHFFFAOYSA-N
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Description

4-[9-BROMO-5-(4-BUTOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER is a complex organic compound with a unique structure that includes a bromine atom, a butoxyphenyl group, and a dihydropyrazolo-benzoxazin core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[9-BROMO-5-(4-BUTOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazolo-benzoxazin core and the introduction of the bromine and butoxyphenyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the principles of organic synthesis and process optimization would apply to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

4-[9-BROMO-5-(4-BUTOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-[9-BROMO-5-(4-BUTOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical lead compound.

    Industry: The compound could be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 4-[9-BROMO-5-(4-BUTOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. The pathways involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[9-BROMO-5-(4-BUTOXYPHENYL)-1,10B-DIHYDROPYRAZOLO[1,5-C][1,3]BENZOXAZIN-2-YL]PHENYL METHYL ETHER lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the butoxyphenyl group, in particular, may influence its solubility, reactivity, and interactions with biological targets.

Properties

Molecular Formula

C27H27BrN2O3

Molecular Weight

507.4 g/mol

IUPAC Name

9-bromo-5-(4-butoxyphenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H27BrN2O3/c1-3-4-15-32-22-12-7-19(8-13-22)27-30-25(23-16-20(28)9-14-26(23)33-27)17-24(29-30)18-5-10-21(31-2)11-6-18/h5-14,16,25,27H,3-4,15,17H2,1-2H3

InChI Key

WUTQZPUVBCBFEO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

Origin of Product

United States

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